molecular formula C16H15N3O2 B2622038 2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylpropanamide CAS No. 483359-57-5

2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylpropanamide

Cat. No.: B2622038
CAS No.: 483359-57-5
M. Wt: 281.315
InChI Key: LKHRXHCJDIHCDR-UHFFFAOYSA-N
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Description

2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylpropanamide is a compound that belongs to the class of cyanoacetamide derivatives. These compounds are known for their diverse biological activities and are often used as precursors for the synthesis of various heterocyclic compounds . The presence of both cyano and amide functional groups makes this compound highly reactive and versatile in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylpropanamide typically involves the reaction of 4-methoxyaniline with cyanoacetic acid derivatives under specific conditions. One common method involves the use of alkyl cyanoacetates in the presence of a base, such as sodium ethoxide, to form the cyanoacetamide intermediate. This intermediate is then reacted with 3-pyridinecarboxaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and microwave-assisted synthesis are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylpropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, amines, and substituted amides. These products are often biologically active and can be used in medicinal chemistry .

Scientific Research Applications

2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and amide groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition or activation of specific enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylpropanamide is unique due to its specific structural features, which include the presence of a pyridine ring. This structural element enhances its binding affinity to certain molecular targets, making it more effective in its biological applications compared to similar compounds .

Properties

IUPAC Name

2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-15-6-4-14(5-7-15)19-16(20)13(10-17)9-12-3-2-8-18-11-12/h2-8,11,13H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHRXHCJDIHCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(CC2=CN=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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